molecular formula C₃₇H₄₁F₃N₂O₁₁S B1140904 Tipranavir beta-D-Glucuronide CAS No. 947408-14-2

Tipranavir beta-D-Glucuronide

Cat. No. B1140904
CAS RN: 947408-14-2
M. Wt: 778.79
InChI Key:
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Tipranavir beta-D-Glucuronide (TPV-beta-D-Gluc) is an important antiviral agent that has been investigated for its potential in treating HIV/AIDS. It is a prodrug of the active compound Tipranavir, which is a non-nucleoside reverse transcriptase inhibitor (NNRTI). TPV-beta-D-Gluc is a prodrug of Tipranavir, which is a potent and selective inhibitor of HIV-1 reverse transcriptase. It is currently being studied for its potential therapeutic use in HIV/AIDS patients, as well as its potential use in laboratory experiments.

Scientific Research Applications

Synthesis and Metabolism

The synthesis of Tipranavir labeled with radioactive and stable isotopes of carbon was essential for drug metabolism studies, including the investigation of excretion, distribution, and absorption in the context of HIV treatment. This research facilitated the development of bioanalytical methods supporting clinical studies, highlighting the significance of understanding the metabolic pathways of Tipranavir, including the formation of its glucuronide conjugate (Latli et al., 2008).

Drug Resistance and Efficacy

Studies have shown that Tipranavir retains antiviral activity against HIV-1 strains resistant to multiple protease inhibitors, making it a valuable option for patients with multidrug-resistant HIV infections. The development of Tipranavir was a response to the need for effective treatments against resistant strains, demonstrating the drug's role in advancing HIV therapy (King & Acosta, 2006; Gallant, 2020).

Pharmacokinetic Enhancements

The coadministration of Ritonavir with Tipranavir is a strategy to boost the latter's pharmacokinetic profile, enhancing its efficacy in treatment-experienced patients. This combination has been extensively studied to optimize therapeutic outcomes for individuals with HIV, showcasing the importance of understanding and improving drug interactions and metabolism (Hruz & Yan, 2006).

Metabolic Pathways and Interactions

Research utilizing metabolomic approaches has revealed various metabolic pathways of Tipranavir in mice, identifying several metabolites including the glucuronide conjugate. This study highlights the complexity of Tipranavir's metabolism and the impact of Ritonavir on inhibiting these metabolic pathways, contributing to our understanding of how drug interactions can be leveraged to improve therapeutic efficacy (Li et al., 2010).

Mechanism of Action

Target of Action

Tipranavir beta-D-Glucuronide primarily targets the HIV-1 protease , an enzyme crucial for the life cycle of the HIV-1 virus . This enzyme is responsible for the proteolytic cleavage of the viral polyprotein precursors into individual functional proteins found in infectious HIV-1 .

Mode of Action

This compound, a non-peptidic HIV-1 protease inhibitor, inhibits the processing of the viral Gag and Gag-Pol polyproteins in HIV-1 infected cells . This prevents the formation of mature virions, thereby disrupting the replication of the virus . The compound achieves this by binding to the active site of the protease enzyme with fewer hydrogen bonds than peptidic protease inhibitors, which results in increased flexibility, allowing it to fit into the active site of the enzyme in viruses that have become resistant to other protease inhibitors .

Biochemical Pathways

The primary biochemical pathway affected by this compound is the HIV-1 life cycle . By inhibiting the HIV-1 protease, the compound prevents the cleavage of viral polyproteins, which are necessary for the assembly of new infectious virus particles . This disruption in the viral life cycle prevents the spread of the virus to new host cells.

Pharmacokinetics

The pharmacokinetics of Tipranavir involves absorption, distribution, metabolism, and excretion (ADME). Tipranavir is extensively protein-bound (>99.9%) . It is metabolized in the liver, primarily via the CYP3A4 isoenzyme . The compound is excreted mainly in the feces, with a small amount excreted in the urine . The half-life of Tipranavir in adults is approximately 5-6 hours .

Result of Action

The primary result of this compound’s action is the inhibition of HIV-1 replication . By preventing the formation of mature virions, the compound effectively reduces the viral load in HIV-1 infected individuals . This can lead to a delay in the progression of HIV-1 infection and the onset of AIDS.

Action Environment

The action of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its efficacy due to potential drug-drug interactions . Tipranavir is both an inhibitor and inducer of cytochrome P450, with significant potential for drug-drug interactions . Therefore, it must be used cautiously when administered to patients who are receiving other drugs. Furthermore, the compound must be administered with food for optimal absorption .

Safety and Hazards

Tipranavir, the parent drug of Tipranavir beta-D-Glucuronide, is associated with several adverse events including rare cases of fatal and non-fatal intracranial hemorrhage, skin rash, nausea, vomiting, diarrhea, hepatotoxicity, hyperlipidemia, and hyperglycemia .

properties

IUPAC Name

(3S,4S,5S,6S)-3,4,5-trihydroxy-6-[[(2R)-6-oxo-2-(2-phenylethyl)-2-propyl-5-[(1R)-1-[3-[[5-(trifluoromethyl)pyridin-2-yl]sulfonylamino]phenyl]propyl]-3H-pyran-4-yl]oxy]oxane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C37H41F3N2O11S/c1-3-16-36(17-15-21-9-6-5-7-10-21)19-26(51-35-31(45)29(43)30(44)32(52-35)33(46)47)28(34(48)53-36)25(4-2)22-11-8-12-24(18-22)42-54(49,50)27-14-13-23(20-41-27)37(38,39)40/h5-14,18,20,25,29-32,35,42-45H,3-4,15-17,19H2,1-2H3,(H,46,47)/t25-,29+,30+,31+,32?,35-,36-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ODSCYUCOVFARRF-VDCJWBPRSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1(CC(=C(C(=O)O1)C(CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)OC4C(C(C(C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CCC[C@]1(CC(=C(C(=O)O1)[C@H](CC)C2=CC(=CC=C2)NS(=O)(=O)C3=NC=C(C=C3)C(F)(F)F)O[C@H]4[C@H]([C@H]([C@@H](C(O4)C(=O)O)O)O)O)CCC5=CC=CC=C5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C37H41F3N2O11S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

778.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.